Ethyl-(1-methyl-cyclopropyl)-amine
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Overview
Description
Ethyl-(1-methyl-cyclopropyl)-amine is an organic compound characterized by the presence of an ethyl group attached to a 1-methyl-cyclopropyl ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-methyl-cyclopropyl)-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of ethyl acetoacetate with ethylene bromide to form a cyclopropyl intermediate, which is then subjected to further reactions to introduce the amine group . The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using Grignard reagents and subsequent amination steps. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-cyclopropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl-(1-methyl-cyclopropyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with unique properties
Mechanism of Action
The mechanism of action of Ethyl-(1-methyl-cyclopropyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl-(1-methyl-cyclopropyl)-amine include:
- Cyclopropyl methyl ketone
- 1-Methylcyclopropylamine
- Cyclopropyl ethylamine
Uniqueness
This compound is unique due to the presence of both an ethyl group and a 1-methyl-cyclopropyl ring attached to an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl-(1-methyl-cyclopropyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological mechanisms, interactions with various molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group and a 1-methyl-cyclopropyl moiety attached to an amine group. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in drug discovery and development.
The biological activity of this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The precise pathways affected depend on the context of its application, which can vary between in vitro studies and in vivo models.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, cyclopropane derivatives have been shown to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammation .
Neurochemical Effects
The compound's structural features suggest it may influence neurochemical pathways. Cyclopropane derivatives have been implicated in modulating neurotransmitter systems, which could be relevant for developing treatments for anxiety and depression . Studies on related compounds indicate that they may act as receptor antagonists or agonists, affecting stress response mechanisms .
Study 1: Inhibition of COX Enzymes
A study evaluated the effects of cyclopropyl-containing compounds on cyclooxygenase (COX) enzymes. This compound was part of a broader investigation into COX-1 selective inhibitors. Results indicated that certain structural modifications could enhance selectivity and potency against COX-1, suggesting potential anti-inflammatory applications .
Study 2: Neuropharmacological Assessment
Another study explored the neuropharmacological effects of cyclopropane derivatives, including this compound. The compound was assessed in rodent models for its effects on anxiety-related behaviors. Preliminary results indicated potential anxiolytic properties, warranting further investigation into its mechanism of action within neurochemical pathways .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Selectivity/Notes |
---|---|---|
Cyclopropyl methyl ketone | Inhibits various enzymes | Non-selective |
1-Methylcyclopropylamine | Potential neuroactive properties | Limited data available |
This compound | Selective COX-1 inhibition; neuropharmacological effects | Unique structure enhances activity |
Properties
IUPAC Name |
N-ethyl-1-methylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLSBYJPLZRLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.